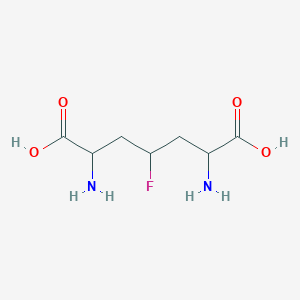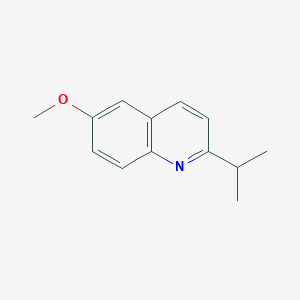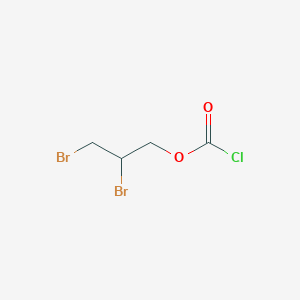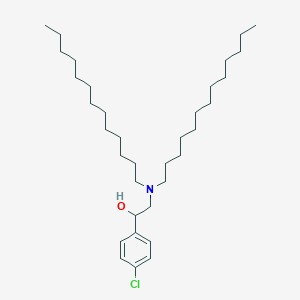
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol is an organic compound characterized by the presence of a chlorophenyl group, a ditridecylamino group, and an ethanol moiety
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 4-chlorophenyl ethanol with ditridecylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and palladium catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, ketones, and carboxylic acids.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring high thermal stability.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is employed in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ditridecylamino group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(ditridecylamino)ethanol can be compared with similar compounds such as:
1-(4-Chlorophenyl)ethanol: This compound lacks the ditridecylamino group, making it less hydrophobic and less effective in certain catalytic applications.
2-(4-Chlorophenyl)ethanol: The position of the chlorophenyl group affects the compound’s reactivity and interaction with other molecules.
1-(4-Bromophenyl)-2-(ditridecylamino)ethanol: The substitution of chlorine with bromine can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
5430-74-0 |
|---|---|
Molecular Formula |
C34H62ClNO |
Molecular Weight |
536.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[di(tridecyl)amino]ethanol |
InChI |
InChI=1S/C34H62ClNO/c1-3-5-7-9-11-13-15-17-19-21-23-29-36(31-34(37)32-25-27-33(35)28-26-32)30-24-22-20-18-16-14-12-10-8-6-4-2/h25-28,34,37H,3-24,29-31H2,1-2H3 |
InChI Key |
GESVRMTYYSUTRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN(CCCCCCCCCCCCC)CC(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)
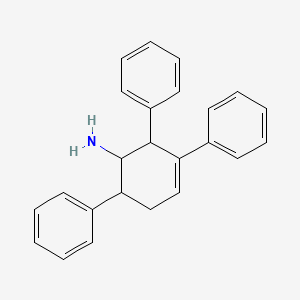
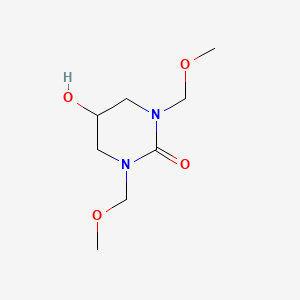
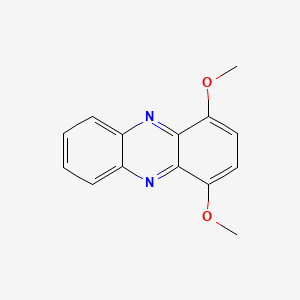
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
